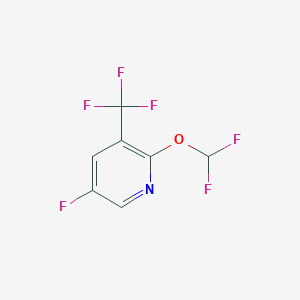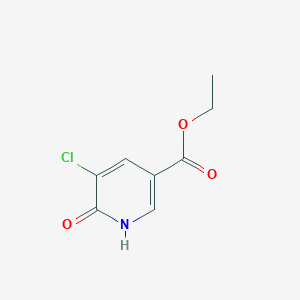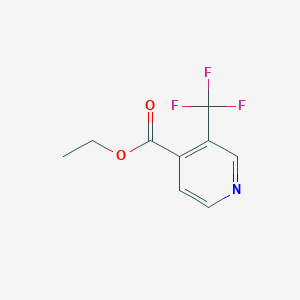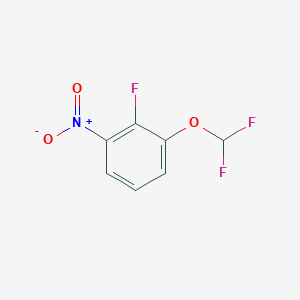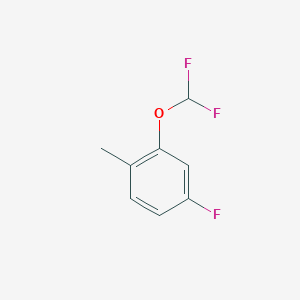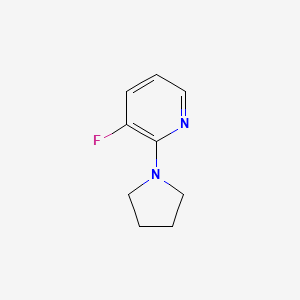
3-氟-2-(吡咯烷-1-基)吡啶
描述
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the CAS Number: 1133115-40-8 . It has a molecular weight of 166.2 and its IUPAC name is 3-fluoro-2-(1-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine is 1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 . This code provides a specific standard for molecular structure representation.Physical and Chemical Properties Analysis
3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a solid at room temperature . It has a molecular formula of C9H11FN2 and a molecular weight of 166.2 .科学研究应用
在激酶抑制和分子对接中的应用
- 涉及 3-氟-2-(吡咯烷-1-基)吡啶衍生物的对接研究有助于分析有助于对 c-Met 激酶的高抑制活性的分子特征。定量构效关系 (QSAR) 方法(如比较分子相似性分析 (CoMSIA) 和多元线性回归 (MLR))已被用于预测这些抑制剂的生物活性 (Caballero 等人,2011 年)。
抗肿瘤活性
- 3-氟-2-(吡咯烷-1-基)吡啶的衍生物在弥漫性恶性腹膜间皮瘤 (DMPM) 模型中显示出显着的抗肿瘤活性。它们充当细胞周期蛋白依赖性激酶 1 抑制剂,减少细胞增殖并诱导 DMPM 细胞凋亡 (Carbone 等人,2013 年)。
在荧光化学传感器中的应用
- 基于吡咯并[3,4-c]吡啶的荧光团对 Fe3+/Fe2+ 阳离子检测表现出高选择性。这些化合物已被用作这些阳离子的“关闭”化学传感器,并应用于成像活 HepG2 细胞中的 Fe3+ (Maity 等人,2018 年)。
合成和化学性质
- 研究集中在 3-氟-2-(吡咯烷-1-基)吡啶及其衍生物的合成上,探索了各种合成途径和化学反应。这些研究对于理解该化合物的化学行为及其在各个领域的潜在应用至关重要 (Thibault 等人,2003 年)。
荧光传感和成像应用
- 3-氟-2-(吡咯烷-1-基)吡啶衍生物已用于设计对 Al3+ 离子显示荧光“开启”响应的腙,在活细胞成像中具有应用,突出了它们在生物医学传感和成像中的潜力 (Rahman 等人,2017 年)。
在铱 (III) 配合物中的光物理性质
- 该化合物已用于研究杂合铱 (III) 配合物,其中它的存在影响这些配合物中的电子密度分布、电荷转移性能和发射颜色。此类研究对于理解和优化各种应用的光物理性质非常有价值 (Shang 等人,2014 年)。
作用机制
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of targets, including receptors and enzymes . More research is needed to identify the specific targets of this compound.
Mode of Action
Pyrrolidine derivatives often act as ligands, binding to their target proteins and modulating their activity . The exact interaction between 3-Fluoro-2-(pyrrolidin-1-YL)pyridine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Pyrrolidine derivatives can influence various biochemical pathways depending on their targets
生化分析
Biochemical Properties
3-Fluoro-2-(pyrrolidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and thereby affecting biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, altering their function and leading to changes in metabolic flux .
Cellular Effects
The effects of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cell . These changes can result in altered cellular functions, which may have implications for research and therapeutic applications.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its biochemical and cellular effects . By modulating enzyme activity, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine can alter the flow of metabolites through different pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
3-fluoro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXRRBDRRRZNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674810 | |
| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-40-8 | |
| Record name | 3-Fluoro-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
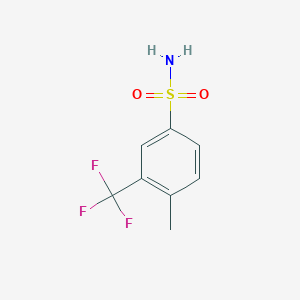
![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)
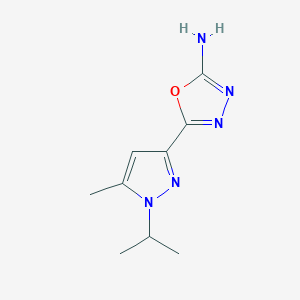


![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)
